2,5-Dimethylbenzofuran

Descripción

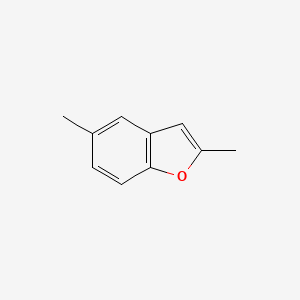

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

29040-46-8 |

|---|---|

Fórmula molecular |

C10H10O |

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

2,5-dimethyl-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 |

Clave InChI |

GABZMWUBFGPQPX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)OC(=C2)C |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Reactivity of 2,5 Dimethylbenzofuran

Fundamental Reactivity Patterns of the Benzofuran (B130515) Core with Dimethyl Substitution

The reactivity of the benzofuran ring system is a hybrid of its constituent parts: the aromatic benzene (B151609) ring and the electron-rich furan (B31954) ring. The fusion of these two rings creates a molecule with distinct chemical properties. The introduction of two methyl groups at the C2 and C5 positions, creating 2,5-dimethylbenzofuran, significantly modulates this inherent reactivity.

Methyl groups are electron-donating through an inductive effect and hyperconjugation. Their presence increases the electron density of the benzofuran nucleus, making it more susceptible to attack by electrophiles compared to the unsubstituted parent molecule.

Activation of the Ring System: The methyl group at the C2 position directly enhances the nucleophilicity of the furan portion of the molecule. The methyl group at the C5 position, located on the benzene ring, similarly activates the carbocyclic portion. This dual activation makes the entire molecule more reactive towards electrophilic substitution.

Directing Effects: The substituents—the oxygen heteroatom and the two methyl groups—govern the regioselectivity of incoming electrophiles. The lone pair of electrons on the oxygen atom strongly influences the furan ring, while the C5-methyl group primarily directs substitution on the benzene ring. The interplay between these groups determines the ultimate position of electrophilic attack.

Stability of Intermediates: The electron-donating nature of the methyl groups helps to stabilize the carbocation intermediates (sigma complexes) that are formed during electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate.

Detailed Mechanistic Pathways of this compound Formation Reactions

The synthesis of the this compound scaffold can be achieved through various intramolecular cyclization strategies, which are common for constructing benzofuran derivatives. These methods typically involve the formation of the furan ring onto a pre-existing, appropriately substituted benzene ring.

One prevalent pathway involves the acid-catalyzed cyclization and dehydration of an ortho-hydroxybenzyl ketone. For the synthesis of this compound, this would start with a 4-methylphenol derivative.

Preparation of the Precursor: The synthesis often begins with a 4-methylphenol which is subjected to a reaction to introduce a propan-2-one group at the ortho position (C2) of the hydroxyl group, forming 1-(2-hydroxy-5-methylphenyl)propan-1-one.

Intramolecular Cyclization: This ketone precursor undergoes an intramolecular cyclization under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid). The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the phenolic hydroxyl group onto the protonated carbonyl carbon.

Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic furan ring, yielding the final this compound product.

Alternative modern synthetic routes often utilize transition-metal catalysts, such as palladium or copper, to facilitate the cyclization. researchgate.netacs.org For instance, a palladium-catalyzed coupling and cyclization of a 2-halophenol (like 2-bromo-4-methylphenol) with a suitable alkyne can also lead to the formation of the benzofuran core. acs.org

Electrophilic Aromatic Substitution Reactions on this compound Systems

The increased electron density in this compound makes it highly reactive towards electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The key to understanding these reactions is the regioselectivity, which is determined by the stability of the intermediate sigma complex. stackexchange.comechemi.com In this compound, the primary directing groups are the furan oxygen and the two methyl groups.

Attack on the Furan Ring (C3 position): The furan ring is generally more reactive than the benzene ring. Attack by an electrophile (E+) at the C3 position is highly favored. The resulting carbocation is stabilized by resonance, including a crucial structure where the positive charge is delocalized onto the oxygen atom, completing its octet. The C2-methyl group further stabilizes this intermediate.

Attack on the Benzene Ring (C4, C6, C7 positions): The C5-methyl group and the fused furan ring direct substitution on the benzenoid part of the molecule. The C5-methyl group is an ortho-, para-director, activating the C4 and C6 positions. The furan oxygen also directs ortho and para to itself (positions C7 and C3a, which influences C4). The combined effect typically favors substitution at the C4 and C6 positions.

Therefore, the most likely position for electrophilic attack is C3, followed by C4 and C6. The precise outcome can depend on the specific electrophile and reaction conditions.

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-2,5-dimethylbenzofuran |

| Bromination | Br₂ in CCl₄ | 3-Bromo-2,5-dimethylbenzofuran |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-Acetyl-2,5-dimethylbenzofuran |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | This compound-3-carbaldehyde |

Oxidative Transformations of this compound

The this compound molecule possesses several sites susceptible to oxidation: the electron-rich C2=C3 double bond of the furan ring, the aromatic benzene ring, and the two methyl groups. The reaction outcome depends heavily on the oxidizing agent and the conditions employed.

Oxidation of the Furan Ring: Strong oxidizing agents can lead to the cleavage of the furan ring. For example, photooxygenation of substituted benzofurans is known to produce dioxetane intermediates that can isomerize to give ortho-hydroxy acetophenone (B1666503) derivatives. researchgate.net Oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to epoxidation of the C2=C3 double bond, followed by rearrangement or ring-opening. researchgate.netacs.org The reaction of 2,5-dimethylfuran (B142691) with certain catalysts can result in ring opening to form hex-3-ene-2,5-dione. researchgate.net

Oxidation of Methyl Groups: Under specific conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, the methyl groups can be oxidized to carboxylic acids. Selective oxidation of one methyl group over the other or over the ring system can be challenging and requires careful control of reaction parameters.

Oxidation of the Benzene Ring: The benzene ring is generally more resistant to oxidation than the furan ring. However, under harsh oxidative conditions, degradation of the entire molecule can occur.

Reductive Transformations of this compound

The furan ring of benzofuran is more susceptible to catalytic hydrogenation than the benzene ring. This allows for the selective reduction of the heterocyclic portion of this compound to yield 2,5-dimethyl-2,3-dihydrobenzofuran. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Commonly used catalysts and conditions are summarized below:

| Catalyst | Typical Conditions | Primary Product |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temperature, Ethanol/Ethyl Acetate (B1210297) | 2,5-Dimethyl-2,3-dihydrobenzofuran |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temperature, Acetic Acid | 2,5-Dimethyl-2,3-dihydrobenzofuran |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (low to moderate pressure), Room Temperature | 2,5-Dimethyl-2,3-dihydrobenzofuran |

| Raney Nickel (Raney Ni) | H₂ (higher pressure/temperature), Ethanol | Can lead to over-reduction |

The mechanism involves the adsorption of the benzofuran molecule and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms across the C2=C3 double bond.

Achieving high selectivity for the hydrogenation of the furan ring while leaving the benzene ring intact is the primary goal. This is generally feasible due to the lower aromaticity and higher reactivity of the furan ring compared to the benzene ring.

Strategies for Selectivity:

Mild Conditions: Using low hydrogen pressure (1-5 atm) and ambient temperatures favors the selective hydrogenation of the more reactive furan ring.

Catalyst Choice: Catalysts like Palladium (Pd) are often highly effective for this selective transformation. Rhodium (Rh) can also be used effectively. rsc.org

Reaction Time: Terminating the reaction once the theoretical amount of hydrogen has been consumed for the reduction of one double bond helps prevent further reduction.

By-product Formation:

Over-reduction: Under more forcing conditions (higher temperatures, higher H₂ pressures, or with more aggressive catalysts like Rhodium or Ruthenium under harsh conditions), the benzene ring can also be reduced, leading to the formation of 2,5-dimethyloctahydrbenzofuran.

Hydrogenolysis: A common side reaction, particularly with palladium catalysts under certain conditions, is hydrogenolysis. This involves the cleavage of the C-O bonds of the furan ring, leading to ring-opened products such as substituted cyclohexanols or alkyl-substituted phenols.

Careful optimization of the catalyst, solvent, temperature, and pressure is crucial for maximizing the yield of the desired 2,5-dimethyl-2,3-dihydrobenzofuran and minimizing the formation of these by-products.

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of molecular structure and properties. On the this compound scaffold, a key example of such a transformation is the oxidation of sulfur-containing substituents at the C3 position.

Detailed research has demonstrated the effective conversion of 3-methylsulfanyl and various 3-phenylsulfanyl derivatives of this compound into their corresponding sulfinyl and sulfonyl compounds. The primary reagent utilized for these oxidations is 3-chloroperoxybenzoic acid (m-CPBA), a common and efficient oxidant for sulfur-containing organic compounds.

The general scheme for this transformation involves the reaction of the sulfide (B99878) precursor with m-CPBA in a suitable solvent, typically dichloromethane, at controlled temperatures. The reaction proceeds stepwise, with the sulfide first being oxidized to a sulfoxide (B87167), and upon further reaction with the oxidant, to a sulfone. The extent of oxidation can be controlled by the stoichiometry of the m-CPBA used.

Specific examples of these interconversions are detailed in the following table, showcasing the transformation of various sulfide derivatives into their sulfonyl counterparts. These reactions are typically high-yielding and provide a reliable method for introducing the sulfonyl functional group onto the this compound core.

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-dimethyl-3-methylsulfanyl-1-benzofuran | 3-chloroperoxybenzoic acid | 2,5-dimethyl-3-methylsulfinyl-1-benzofuran | N/A | researchgate.net |

| 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran | 3-chloroperoxybenzoic acid | 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran | 83% | nih.gov |

| 2,5-dimethyl-3-(4-methylphenylsulfanyl)-1-benzofuran | 3-chloroperoxybenzoic acid | 2,5-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | 73% | nih.gov |

| 2,5-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran | 3-chloroperoxybenzoic acid | 2,5-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | N/A | nih.gov |

Investigation of Reaction Intermediates and Transition States in this compound Chemistry

The elucidation of reaction mechanisms through the study of intermediates and transition states is crucial for understanding and controlling chemical reactivity. For this compound and related structures, several types of reactive intermediates have been proposed and investigated in various contexts.

Cationic Intermediates in Benzofuran Synthesis:

While not a reaction of this compound itself, studies on the synthesis of substituted benzofurans from precursors like 2,5-dimethylphenol (B165462) provide valuable insights into potential intermediates. In one such synthesis, the reaction of 2,5-dimethylphenol with an alkynyl sulfoxide is proposed to proceed through a series of complex intermediates. rsc.org These include:

Sulfonium (B1226848) (or sulfuran) intermediate III: Formed by the initial electrophilic activation of the alkynyl sulfoxide. rsc.org

Alkynyl sulfonium intermediate IV: Arises from a substitution reaction of the sulfonium intermediate with the phenol (B47542). rsc.org

Dearomatized intermediate V: Generated via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.org

The subsequent ring closure, substituent migration, and deprotonation lead to the final benzofuran product. rsc.org This highlights the potential for complex, charge-bearing intermediates in reactions involving the formation of the benzofuran ring system.

Intermediates in Electrophilic Aromatic Substitution:

Electrophilic substitution is a characteristic reaction of aromatic compounds, including benzofurans. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. For furan itself, electrophilic attack at the C2 or C5 position is favored due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures. quora.com

In the case of this compound, the presence of two electron-donating methyl groups at positions 2 and 5 would further activate the molecule towards electrophilic substitution. The reaction would proceed through a resonance-stabilized cationic intermediate, analogous to the benzenonium ion in benzene chemistry. msu.edu The stability of this intermediate dictates the regioselectivity of the substitution.

Intermediates in Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder reaction, are another important class of reactions for furan derivatives. The reaction of 2,5-dimethylfuran with ethylene, for example, proceeds through a two-step mechanism involving an oxanorbornene cycloadduct intermediate. mdpi.com This intermediate is then subjected to dehydrative aromatization to yield the final product. mdpi.com While this is for the related 2,5-dimethylfuran, similar cycloaddition pathways and intermediates can be anticipated for this compound, potentially leading to more complex polycyclic structures.

The study of transition states for such reactions, often through computational chemistry, provides further understanding of the reaction kinetics and selectivity. For instance, investigations into the cycloaddition reactions of the related 2,5-dimethyl-3,4-dimethylenethiophene have explored the influence of frontier orbitals on the transition state structure. scilit.com

Derivatization and Complex Structural Modification Strategies for 2,5 Dimethylbenzofuran

Introduction of Additional Substituents on the Benzene (B151609) Ring of 2,5-Dimethylbenzofuran

The introduction of new functional groups onto the benzene portion of this compound is primarily governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents—the fused furan (B31954) ring and the C-5 methyl group—determine the position of incoming electrophiles. The oxygen atom of the furan ring is a strong activating group, and alkyl groups are also activators. Both are ortho-, para-directing.

In the case of this compound, the directing effects of the furan oxygen (directing to C-4 and C-6) and the C-5 methyl group (directing to C-4 and C-6) are reinforcing. Therefore, electrophilic attack is strongly favored at the C-4 and C-6 positions. The C-7 position is less activated and more sterically hindered by the adjacent furan ring.

Common electrophilic substitution reactions applicable to this scaffold include:

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl and alkyl groups, respectively. In a study on the related isomer, 2,3-dimethylbenzofuran, acetylation with acetic anhydride (B1165640) and tin(IV) chloride as a Lewis acid catalyst resulted predominantly in substitution at the 6-position. rsc.org This suggests that for this compound, acylation would similarly be directed to the C-6 and C-4 positions. youtube.comyoutube.com

Halogenation : The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. msu.eduyoutube.com The activating nature of the scaffold suggests that these reactions would proceed readily, primarily at the C-4 and C-6 positions.

Nitration : The introduction of a nitro group (-NO2) is typically accomplished with a mixture of nitric acid and sulfuric acid. This reaction would also be expected to occur at the C-4 and C-6 positions. Subsequent reduction of the nitro group can provide access to the corresponding amino derivatives, further expanding the synthetic possibilities.

The regioselectivity of these reactions is a crucial consideration in the synthesis of polysubstituted benzofurans. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Major Predicted Product(s) | Governing Principle |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives | Reinforcing ortho, para-directing effects of furan O and 5-Me group |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives | Reinforcing ortho, para-directing effects |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives | Reinforcing ortho, para-directing effects |

Modifications at the Furan Ring Positions of this compound (e.g., C-2, C-3)

Functionalization of the furan portion of this compound offers another avenue for derivatization. With the C-2 and C-5 positions occupied by methyl groups, reactions can be directed to the C-3 position or the methyl groups themselves.

Vilsmeier-Haack Formylation : This is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. nrochemistry.comjk-sci.commychemblog.comorganic-chemistry.orgyoutube.com The reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com For benzofurans, formylation preferentially occurs at the C-2 position. However, since this position is substituted in this compound, the reaction is directed to the next most reactive site, the C-3 position, yielding this compound-3-carbaldehyde.

Metalation and Subsequent Electrophilic Quench : Direct deprotonation of the C-3 position can be achieved using a strong base like n-butyllithium, followed by reaction with an electrophile. This two-step process allows for the introduction of a wide variety of functional groups at the C-3 position, such as carboxyl groups (by quenching with CO₂), silyl groups (using silyl chlorides), or alkyl groups (using alkyl halides).

Side-Chain Halogenation : The methyl groups at C-2 and C-5 are benzylic-like and susceptible to radical halogenation. Reactions using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) can selectively introduce a bromine atom onto one or both methyl groups. researchgate.net This provides a handle for further functionalization, for example, through nucleophilic substitution or elimination reactions.

Heterocyclic Ring Annulation onto the this compound Scaffold

Heterocyclic ring annulation involves the construction of a new ring fused to the existing this compound framework. This can be achieved through cycloaddition reactions or multi-step condensation sequences.

Cycloaddition Reactions : The furan ring can, in principle, act as a diene in Diels-Alder reactions. However, the furan ring within a benzofuran (B130515) scaffold is significantly more aromatic and therefore less reactive in [4+2] cycloadditions compared to simple furans like 2,5-dimethylfuran (B142691). mdpi.comunamur.be For a cycloaddition to occur, highly reactive dienophiles or harsh reaction conditions are typically required. An alternative approach involves the functionalization of the benzofuran first, for instance, to introduce a vinyl group. Studies on 2-vinylbenzofurans have shown they can undergo photoinduced electron transfer cycloaddition reactions to yield complex fused systems like tetrahydrodibenzofurans. researchgate.net

Condensation Strategies : A more common approach to ring annulation involves the use of bifunctional derivatives of this compound. For example, a this compound-3-carbaldehyde (obtained via Vilsmeier-Haack reaction) can be condensed with active methylene compounds to build a new carbocyclic or heterocyclic ring at the C-3/C-4 positions. Similarly, introducing ortho-disposed functional groups on the benzene ring (e.g., a 4-amino-5-carboxy derivative) would enable the construction of fused imidazole, oxazole, or thiazole rings.

Stereoselective Derivatization Approaches for Chiral this compound Analogues

The synthesis of chiral, enantioenriched analogues of this compound is a significant challenge, often addressed by constructing the chiral centers during the formation of the heterocyclic ring system rather than by modifying the pre-formed aromatic scaffold.

Asymmetric Ring Construction : Several powerful methods exist for the asymmetric synthesis of dihydrobenzofuran and hydrobenzofuranone cores, which are hydrogenated analogues of benzofurans. One notable strategy is the desymmetrization of prochiral p-quinols through an enantioselective Michael addition/lactonization cascade reaction with azlactones, catalyzed by a chiral bisguanidinium salt. nih.govresearchgate.net This approach yields 3-amino-benzofuran-2,5-diones with high enantiomeric excess. nih.gov

Intramolecular Asymmetric Reactions : The asymmetric intramolecular Stetter reaction provides another route to chiral hydrobenzofuranones. nih.gov In this method, cyclohexadienones derived from phenols are subjected to a cyclization reaction catalyzed by a chiral triazolium salt, forming the fused furanone ring and creating up to three contiguous stereocenters with high enantioselectivity. nih.gov

Catalytic Asymmetric Cyclization : Chiral catalysts can also be employed in the cyclization of suitably substituted precursors. For example, cinchona alkaloid-derived catalysts have been used in the asymmetric tandem cyclization of ortho-hydroxy α-aminosulfones to produce chiral spiro-benzofuran derivatives, although enantiomeric excess can be modest in some cases. nih.govmdpi.com

These methods highlight that access to chiral analogues typically involves building the stereogenic centers during the formation of the benzofuran or a related hydrogenated core structure.

Multi-step Synthesis of Complex this compound Derivatives

The synthesis of complex molecules incorporating the this compound core relies on the sequential application of various derivatization strategies. The functional groups introduced in one step serve as synthetic handles for subsequent transformations, allowing for the systematic construction of molecular complexity. jocpr.com

A hypothetical multi-step synthesis could begin with a regioselective functionalization of the parent scaffold, followed by elaboration of the newly introduced group.

Example Synthetic Sequence 1:

Vilsmeier-Haack Formylation : this compound is converted to this compound-3-carbaldehyde, introducing a reactive aldehyde at the C-3 position. nrochemistry.comorganic-chemistry.org

Wittig Reaction : The aldehyde is reacted with a phosphorus ylide to install a carbon-carbon double bond, for example, to form a 3-vinyl or 3-styrenyl derivative.

Further Modification : The newly formed alkene can be subjected to various reactions such as epoxidation, dihydroxylation, or hydrogenation to introduce further complexity and potential stereocenters.

Example Synthetic Sequence 2:

Friedel-Crafts Acylation : By analogy with the 2,3-isomer, this compound is acylated at the C-6 position to yield 6-acetyl-2,5-dimethylbenzofuran. rsc.org

Functional Group Transformation : The acetyl group can be transformed in numerous ways. For instance, a Baeyer-Villiger oxidation would convert it to an acetoxy group, which upon hydrolysis yields a 6-hydroxy derivative. Alternatively, reduction of the ketone would yield a secondary alcohol, which could be used in further coupling reactions.

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents an efficient approach to building complex benzofuran derivatives. nih.govdtu.dknih.gov These multi-step strategies are essential for accessing novel and intricate molecular architectures based on the this compound core.

Applications of 2,5 Dimethylbenzofuran in Advanced Chemical Systems and Materials Science

Role as a Chemical Building Block and Intermediate in Complex Organic Synthesis

The benzofuran (B130515) nucleus is a versatile building block in organic synthesis, providing a rigid scaffold that can be functionalized to create a wide array of more complex molecules. nih.govrsc.org Numerous synthetic strategies have been developed to construct the benzofuran ring system and to introduce various substituents, highlighting its importance as a synthetic intermediate. jocpr.comnih.govorganic-chemistry.org These methods often involve catalytic processes, including the use of palladium, copper, and iridium catalysts, to facilitate bond formation and cyclization. nih.govacs.org

While direct reactions utilizing 2,5-dimethylbenzofuran as a starting material are not extensively detailed in the surveyed literature, the synthesis of analogous substituted benzofurans is well-documented. For instance, research has shown the synthesis of 4,6-dimethyl-substituted benzofurans from the reaction of 2,5-dimethylphenol (B165462), indicating a viable pathway for incorporating the dimethylated benzene (B151609) portion of the molecule into a benzofuran structure. rsc.org The benzofuran scaffold is a key component in compounds designed for medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The ability to create a diverse library of derivatives underscores the role of the core structure, including this compound, as a crucial intermediate for developing new chemical entities. scienceopen.com

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium Acetate (B1210297) [Pd(OAc)₂] with a ligand (e.g., bpy) | Aryl boronic acid and 2-(2-formylphenoxy) acetonitriles | Benzoyl-substituted benzofurans | nih.gov |

| Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)PdCl₂] / Copper Iodide (CuI) | Terminal alkynes and iodophenols (Sonogashira coupling) | Substituted benzofurans | nih.govacs.org |

| Nickel(II) triflate [Ni(OTf)₂] with 1,10-phenanthroline | o-Iodoanilides and alkynes | Substituted benzofurans | nih.gov |

| Iridium(III) complex with Copper(II) acetate [Cu(OAc)₂] | α-aryloxy ketones (Cyclodehydration) | Multisubstituted benzofurans | organic-chemistry.org |

Integration into Polymer and Dye Synthesis

The parent compound, benzofuran, serves as a monomer in cationic polymerization processes to produce polybenzofuran. nih.gov This polymer is noted for its rigidity, high transparency, and high glass-transition temperature (Tg), making it a candidate for applications as a transparent thermoplastic. nih.govacs.org Through asymmetric cationic polymerization, optically active polybenzofurans can be synthesized, which have unique structures and potential functions. nih.govacs.orgacs.org The polymerization can be controlled to produce polymers with specific molecular weights and stereostructures. nih.govacs.org

However, the specific integration of this compound as a monomer in these polymerization processes is not explicitly described in the available research. While the general benzofuran structure is polymerizable, the influence of the methyl groups at the 2 and 5 positions on this process has not been detailed. Furthermore, there is a lack of information regarding the application of this compound or its derivatives in the synthesis of dyes.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Glass-Transition Temperature (Tg) | 184–189 °C | Indicates high thermal stability and rigidity. | nih.govacs.org |

| Appearance | High transparency | Suitable for optical applications and transparent thermoplastics. | nih.gov |

| Polymer Structure | Can be synthesized as optically active, threo-diisotactic polymers. | Allows for materials with specific chiral properties. | nih.govacs.orgacs.org |

| Monomer | Benzofuran (BzF) | A bio-based and chemically recyclable monomer. | nih.gov |

Applications in Specialty Materials and Advanced Materials Science

The unique properties of the benzofuran scaffold make it a person of interest for advanced materials science. As mentioned, polybenzofuran's high Tg and transparency position it as a specialty thermoplastic material. nih.gov Beyond polymers, benzofuran derivatives are being explored for their electronic and optical properties.

Theoretical studies using density functional theory (DFT) on 2-phenylbenzofuran (B156813) derivatives have shown that these molecules can possess remarkable nonlinear optical (NLO) properties. physchemres.org Molecules with electron donor-acceptor groups connected by a π-conjugated system, a structure for which the benzofuran ring can serve as a core component, are of great importance in materials chemistry for applications in optics and electronics. physchemres.org The first-order hyperpolarizability, a measure of NLO activity, of some 2-phenylbenzofuran derivatives was calculated to be significant, suggesting their potential for use in NLO materials. physchemres.org While these studies focus on phenyl-substituted benzofurans, they establish the potential of the core benzofuran structure in the design of functional materials. The specific electronic or optical properties of this compound itself have not been detailed.

Precursor in Biofuel-Related Chemical Transformations, e.g., Conversion of Furan (B31954) Derivatives to Aromatics

There is a significant body of research focused on the conversion of biomass-derived furan compounds into biofuels and valuable aromatic chemicals. chalmers.se In this context, the compound 2,5-dimethylfuran (B142691) (DMF), which lacks the fused benzene ring of benzofuran, is a prominent platform molecule. researchgate.netmdpi.com It can be produced from carbohydrates and is considered a promising liquid biofuel with a higher energy density and boiling point than ethanol. scispace.comscispace.com The catalytic conversion of 2,5-dimethylfuran over zeolites is a well-studied process to produce aromatics like benzene, toluene, and p-xylene (B151628) (BTX), which are key commodity chemicals. chalmers.seresearchgate.netchalmers.se

It is crucial to note that the existing research focuses on 2,5-dimethylfuran , not This compound , for these biofuel and aromatic production pathways. The search results did not yield information on the use of this compound as a precursor in such transformations. The chemistry and applications of simple furans and benzofurans are distinct, and the stability imparted by the fused benzene ring in this compound makes it a different candidate for the types of ring-opening and rearrangement reactions used to convert 2,5-dimethylfuran to aromatics.

| Property | 2,5-Dimethylfuran (DMF) | Ethanol | Reference |

|---|---|---|---|

| Energy Density | 31.5 MJ/L | 23.0 MJ/L | scispace.com |

| Boiling Point | 92–94 °C | 78 °C | scispace.com |

| Water Solubility | Insoluble | Miscible | researchgate.netscispace.com |

Advanced Applications in Molecular Design and Chemical Engineering

The benzofuran scaffold is a "privileged structure" in medicinal chemistry and molecular design. Its rigid framework and the capacity for functionalization at various positions allow for the systematic design of molecules with targeted biological or physical properties. nih.govrsc.org Researchers utilize this scaffold to develop novel therapeutic agents, with studies exploring its derivatives for anticancer, antibacterial, and antiviral activities. rsc.orgnih.govscienceopen.comrsc.org

In the context of molecular design, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies are employed to predict the biological activities of benzofuran derivatives based on their physicochemical parameters, guiding the synthesis of more potent compounds. physchemres.org This synergy between synthetic chemistry and computational modeling is central to modern drug discovery and materials design.

From a chemical engineering perspective, the development of efficient and sustainable synthetic routes is paramount. The creation of benzofuran derivatives through innovative catalytic strategies, including palladium- and copper-catalyzed reactions, represents an active area of research aimed at improving yields and reducing waste. nih.govacs.org Furthermore, the use of biocatalysis, such as employing whole-cell systems for the enantiopure production of chiral benzofuran derivatives, exemplifies a green chemistry approach that is increasingly important in chemical engineering. nih.gov These advanced methods facilitate the scalable production of valuable benzofuran-based compounds for a range of applications.

Conclusion and Future Research Trajectories for 2,5 Dimethylbenzofuran Chemistry

Synthesis of Key Academic Contributions to 2,5-Dimethylbenzofuran Research

Academic research on this compound has primarily focused on its synthesis and its use as a scaffold for more complex derivatives. While the parent compound itself is not as extensively studied as other benzofurans, several key contributions have laid the groundwork for its chemical exploration.

Historically, the synthesis of benzofurans has been a central theme in organic chemistry since Perkin's first synthesis in 1870. nih.gov Over the decades, a plethora of methods have been developed for the construction of the benzofuran (B130515) ring system, including intramolecular cyclizations and transition-metal-catalyzed processes. mdpi.comjocpr.com These general methodologies are applicable to the synthesis of this compound, typically starting from appropriately substituted phenols and acetylenic compounds.

More specific contributions to the chemistry of this compound derivatives include the synthesis and crystallographic studies of compounds like 2,5-dimethyl-3-methylsulfinyl-1-benzofuran. researchgate.net Such studies are crucial for understanding the structural and electronic properties conferred by the 2,5-dimethyl substitution pattern. These foundational studies provide the basis for computational modeling and rational drug design.

Recent synthetic innovations, while broader in scope, also encompass the formation of dimethyl-substituted benzofurans. For instance, one-pot methodologies utilizing copper-based catalysts for the reaction of salicylaldehydes, amines, and calcium carbide have been reported to produce a variety of substituted benzofurans. nih.gov While not exclusively targeting the 2,5-dimethyl isomer, these advanced synthetic protocols are indicative of the ongoing efforts to create efficient and versatile routes to functionalized benzofurans.

The biological evaluation of benzofuran derivatives has been a major driver of research in this area. mdpi.comrsc.orgnih.gov While specific studies on the bioactivity of this compound are not widely reported, the vast body of literature on the anticancer, antimicrobial, and anti-inflammatory properties of other benzofuran derivatives provides a strong impetus for the investigation of this particular isomer. nih.govnih.govsemanticscholar.org For example, halogenated benzofurans and hybrid molecules incorporating other heterocyclic moieties have shown significant cytotoxic activities against various cancer cell lines. nih.gov

Table 1: Key Research Areas in Benzofuran Chemistry

| Research Area | Key Findings and Contributions |

| Synthetic Methodologies | Development of transition-metal (e.g., Pd, Cu, Rh) catalyzed and metal-free cyclization reactions for the construction of the benzofuran ring. mdpi.comacs.org |

| Structural Studies | X-ray crystallographic analysis of substituted benzofurans to elucidate molecular geometry and intermolecular interactions. researchgate.net |

| Medicinal Chemistry | Extensive investigation of benzofuran derivatives as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. mdpi.comnih.govnih.gov |

| Natural Products | Isolation and characterization of naturally occurring benzofurans with significant biological activities. rsc.orgresearchgate.net |

Identification of Emerging Research Directions and Unexplored Avenues

The future of this compound chemistry is ripe with potential, particularly in leveraging modern synthetic techniques and exploring its unique biological and material properties.

One of the most promising emerging directions is the application of novel catalytic systems for the synthesis of this compound and its derivatives. nih.gov This includes the use of gold- and silver-based catalysts, which have shown efficacy in the synthesis of other substituted benzofurans. nih.gov Furthermore, the development of green synthetic methods, utilizing more environmentally benign solvents and catalysts, is a key trend in contemporary organic chemistry that can be applied to the production of this compound. acs.org

A significant unexplored avenue is the systematic investigation of the biological activity of this compound and its simple derivatives. The existing literature is heavily skewed towards complex, highly functionalized benzofurans. A focused study on the pharmacological profile of this compound could reveal unique properties or a lack thereof, which would be equally valuable information for medicinal chemists. Structure-activity relationship (SAR) studies could be initiated by synthesizing a library of compounds with systematic modifications to the this compound core. nih.gov

The potential application of this compound in materials science is another largely untapped area. Benzofuran derivatives containing thiophene (B33073) rings have been utilized in the development of organic photovoltaics and field-effect transistors. nih.gov The electronic properties of this compound could be tuned through polymerization or incorporation into larger conjugated systems, potentially leading to novel organic electronic materials.

Finally, the use of computational chemistry to predict the properties and reactivity of this compound is an emerging field. mdpi.com Density functional theory (DFT) calculations can provide insights into its electronic structure, spectroscopic properties, and reaction mechanisms, guiding future experimental work.

Challenges and Opportunities in the Field of this compound Chemistry

Despite the promising future directions, there are several challenges that need to be addressed in the field of this compound chemistry.

A primary challenge is the selective functionalization of the this compound core. nih.gov Directing reactions to specific positions on the benzofuran ring system can be difficult, and the development of regioselective C-H functionalization methods would be a significant advancement. nih.gov This would allow for the efficient synthesis of a wider range of derivatives for biological screening and materials science applications.

Another challenge is the limited commercial availability of starting materials specifically tailored for the synthesis of this compound. While general precursors for benzofuran synthesis are available, the specific substitution pattern may require multi-step syntheses of the starting materials, which can be a barrier to extensive research.

Despite these challenges, there are significant opportunities. The relative simplicity of the this compound structure makes it an excellent model system for studying the fundamental chemistry of the benzofuran ring. The methyl groups at the 2 and 5 positions provide specific electronic and steric environments that can be exploited in the design of new catalysts and reactions.

The opportunity to discover novel biological activities is perhaps the most compelling. The vast chemical space of benzofuran derivatives has been a fruitful ground for drug discovery, and there is no reason to believe that the 2,5-dimethyl substitution pattern will be an exception. mdpi.com A systematic exploration of its derivatives could lead to the identification of new lead compounds for a variety of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.